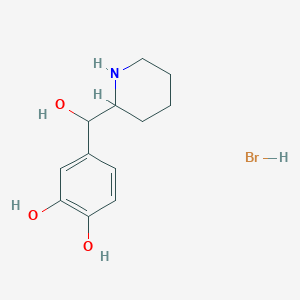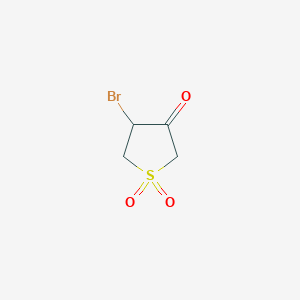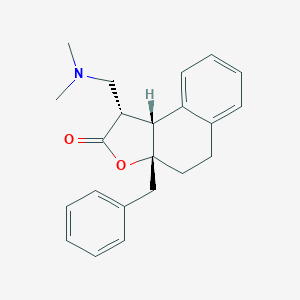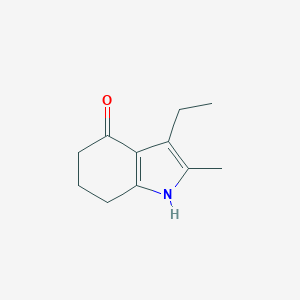
Rimiterolhydrobromid
Übersicht
Beschreibung
Rimiterol hydrobromide is a sympathomimetic bronchodilator with selectivity for β2-adrenoceptors. It is a catecholamine, specifically erythro-(3,4-dihydroxyphenyl)-2-piperidyl-methanol hydrobromide, and is effective as a bronchodilator when administered via inhalation but not orally . Clinical studies have demonstrated that inhaled rimiterol rapidly produces effective bronchodilation with a duration of action similar to that of isoprenaline and shorter than those of salbutamol or terbutaline . It has been shown to protect athletes from exercise-induced asthma (EIA) when inhaled before exercise .
Synthesis Analysis
Molecular Structure Analysis
Rimiterol's molecular structure, as a catecholamine, includes two hydroxyl groups on the aromatic ring (catechol) and a piperidyl group as part of its core structure. This structure contributes to its β2-adrenoceptor selectivity and its pharmacological properties .
Chemical Reactions Analysis
Rimiterol, being a catecholamine, is a substrate for catechol-O-methyltransferase (COMT), which can metabolize it . The extraneuronal uptake and subsequent O-methylation of rimiterol have been demonstrated in guinea-pig trachealis smooth muscle cells .
Physical and Chemical Properties Analysis
Rimiterol's physical and chemical properties, such as its short half-life (< 5 min) when given intravenously and its rapid metabolism to its 3-O-methyl derivative, are important for its pharmacokinetics . It is rapidly metabolized in the lung following bronchoscopic administration, and when swallowed, 50% is excreted as rimiterol (free or conjugated) .
Case Studies and Clinical Relevance
Several studies have demonstrated the clinical efficacy of rimiterol in treating asthma. For instance, it has been shown to have a rapid, potent, and fairly well-maintained bronchodilator effect in asthmatic patients when given as an aerosol . In children with asthma, rimiterol produced effective bronchodilation with negligible cardiac stimulation . It has also been compared to salbutamol, showing similar bronchodilator effects but with a more rapid onset, making it suitable for treating intermittent asthmatic attacks and exercise-induced asthma . Additionally, rimiterol has been used to increase the dose of inhaled allergen in asthmatic subjects to investigate the induction of a late asthmatic response and its influence on nonspecific bronchial hyperresponsiveness .
Wissenschaftliche Forschungsanwendungen
Bronchodilatator
Rimiterolhydrobromid hat sich als schnell wirkender, potenter und relativ gut anhaltender Bronchodilatator erwiesen, wenn es als Aerosol verabreicht wird . Es ist besonders wirksam bei der Behandlung von Erkrankungen wie Asthma .
Herz-Kreislauf-Effekte
In Dosen von drei (1,5 mg) und neun (4,5 mg) mal einer zuvor gemeldeten „Referenzdosis“ (0,5 mg) gab es keine statistisch signifikanten Steigerungen der Herzfrequenz und keine unerwünschten Veränderungen im Elektrokardiogramm . Dies deutet darauf hin, dass this compound minimale kardiovaskuläre Nebenwirkungen hat.
Sauerstoffsättigung
Die kleinen Reduktionen der arteriellen Sauerstoffsättigung, die aufgezeichnet wurden, waren deutlich geringer als die, die für die gleichen Patienten nach körperlicher Belastung berichtet wurden . Dies zeigt, dass this compound möglicherweise eine geringere Auswirkung auf den Sauerstoffsättigungsgrad hat als körperliche Anstrengung.
Behandlung von schwerem Asthma
Vorläufige Studien deuten darauf hin, dass this compound bei der intravenösen Therapie von schwerem Asthma von Wert sein könnte . Seine kurze Halbwertszeit, die relativ geringe kardiovaskuläre Toxizität und die fehlende Resistenz gegen Aerosol-Rimiterol bei Patienten, die über einen längeren Zeitraum intravenöse Infusionen des Arzneimittels erhalten, deuten darauf hin, dass es bei schwerem Asthma nützlich sein könnte .
Vergleich mit anderen Bronchodilatatoren
Aerosol-Dosen von Rimiterol (500 µg), Isoprenalin (100 µg), Salbutamol (100 µg) und Orciprenalin (750 µg) führten bei normalen Probanden zu signifikanten und gleichwertigen Reduktionen des Rückgangs der Lungenkapazität, der durch inhaliertes Acetylcholin induziert wurde . Dies deutet darauf hin, dass this compound genauso effektiv ist wie andere häufig verwendete Bronchodilatatoren.
Potenzial für die intravenöse Therapie
This compound hat ein vielversprechendes Potenzial für die intravenöse Therapie bei schwerem Asthma, mit einer kurzen Halbwertszeit und geringer kardiovaskulärer Toxizität . Dies macht es zu einem potenziellen Kandidaten für den Einsatz in Notfallsituationen, in denen schnelles Handeln erforderlich ist.
Safety and Hazards
Wirkmechanismus
Target of Action
Rimiterol Hydrobromide primarily targets the β2-adrenoreceptors . These receptors are part of the sympathetic nervous system and play a crucial role in the regulation of smooth muscle relaxation, particularly in the bronchial muscles of the lungs .
Mode of Action
As a selective β2-adrenoreceptor agonist, Rimiterol Hydrobromide binds to these receptors, triggering a series of intracellular events . This interaction leads to the activation of adenylate cyclase, an enzyme that increases the production of cyclic adenosine monophosphate (cAMP). The elevated cAMP levels then lead to the relaxation of bronchial smooth muscles .
Biochemical Pathways
The primary biochemical pathway affected by Rimiterol Hydrobromide is the cAMP signaling pathway . This pathway plays a vital role in various cellular responses, including the regulation of glycogen, sugar, and lipid metabolism. By increasing cAMP levels, Rimiterol Hydrobromide can influence these metabolic processes .
Pharmacokinetics
Rimiterol Hydrobromide exhibits a short half-life of less than 5 minutes when administered intravenously . It is rapidly metabolized to its 3-O-methyl derivative . It is typically administered as an aerosol for the treatment of conditions like asthma .
Result of Action
The primary result of Rimiterol Hydrobromide’s action is the bronchodilation in patients with conditions like asthma . By relaxing the bronchial muscles, it increases airflow to the lungs, thereby alleviating symptoms such as shortness of breath . It has been shown to produce rapid and effective bronchodilation in clinical studies .
Action Environment
The efficacy and stability of Rimiterol Hydrobromide can be influenced by various environmental factors. For instance, the presence of other drugs can impact its effectiveness. Certain drugs, such as Acebutolol and Alfuzosin, can decrease the therapeutic efficacy of Rimiterol Hydrobromide . Therefore, it’s crucial to consider these factors when administering this compound.
Eigenschaften
IUPAC Name |
4-[hydroxy(piperidin-2-yl)methyl]benzene-1,2-diol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.BrH/c14-10-5-4-8(7-11(10)15)12(16)9-3-1-2-6-13-9;/h4-5,7,9,12-16H,1-3,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYZEEKXUYXZBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(C2=CC(=C(C=C2)O)O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70953756 | |
| Record name | 4-[Hydroxy(piperidin-2-yl)methyl]benzene-1,2-diol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70953756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31842-61-2 | |
| Record name | Rimiterol Hydrobromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289336 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-[Hydroxy(piperidin-2-yl)methyl]benzene-1,2-diol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70953756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R*,S*)-4-(hydroxypiperidin-2-ylmethyl)pyrocatechol hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.198 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















